2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its pyrrolidinone ring and methylated isoxazole ring, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the nucleophile used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiseizure and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 5-methylisoxazole-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar pyrrolidinone ring but differs in its benzyl group, which affects its biological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound features a different substituent on the pyrrolidine ring, leading to distinct chemical properties and reactivity.
These comparisons help in understanding the unique features and potential advantages of this compound over other similar compounds.
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5-4-6(10-15-5)9(14)16-11-7(12)2-3-8(11)13/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMIJDQJWUAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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